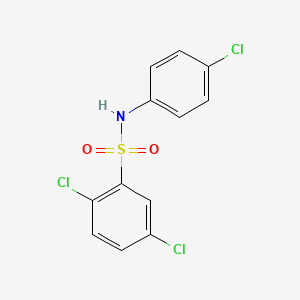

2,5-dichloro-N-(4-chlorophenyl)benzenesulfonamide

Description

2,5-Dichloro-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine atoms at the 2- and 5-positions, linked to a 4-chlorophenylamine group via a sulfonamide bridge. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and electronic effects, which influence its reactivity and biological interactions .

Properties

IUPAC Name |

2,5-dichloro-N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(14)3-6-11(12)15/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQLUMVBJRWUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-chlorophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-chlorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the sulfonamide group to form different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Activity

Sulfonamides, including 2,5-dichloro-N-(4-chlorophenyl)benzenesulfonamide, are well-known for their antibacterial properties. They exert their effects primarily by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. Research indicates that this compound may be developed further as a therapeutic agent against bacterial infections due to its structural similarities to other effective sulfonamides.

1.2 Anti-inflammatory Properties

In addition to antibacterial effects, this compound has shown potential anti-inflammatory activities. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses. For instance, in animal models, treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation.

1.3 Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown notable activity against cervical HeLa cells and gastric adenocarcinoma AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL . The mechanism involves cell cycle arrest and induction of apoptosis through mitochondrial membrane depolarization and activation of caspases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloroaniline under basic conditions. This process facilitates the nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.

Research Findings

A comprehensive overview of research findings related to this compound includes:

Case Studies

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a derivative similar to this compound on human cancer cell lines. The results indicated that treatment led to significant cell death at concentrations above 5 µg/mL, demonstrating its potential as an effective anticancer agent .

Case Study: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, treatment with this compound resulted in a dose-dependent decrease in inflammatory markers in rat models induced by streptozotocin . This highlights its therapeutic potential in managing inflammation-related conditions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of sulfonamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Lipophilicity: The 2,5-dichloro substitution increases logP values (indicative of higher lipophilicity) compared to mono-chloro analogs like 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, facilitating blood-brain barrier penetration .

- Solubility : Hydroxyl-containing derivatives (e.g., 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide) exhibit higher aqueous solubility due to polar interactions, whereas nitro-group-containing analogs (e.g., FH535) show reduced solubility but improved target binding .

Biological Activity

2,5-Dichloro-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, particularly its anticancer, antibacterial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dichlorobenzene structure, which enhances its biological activity. Its molecular formula is C13H10Cl2N2O2S, indicating the presence of two chlorine atoms that contribute to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated the significant anticancer potential of this compound.

- Mechanism of Action : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It activates caspases-8 and -9, leading to cell cycle arrest in the subG0 phase and mitochondrial membrane depolarization .

- Case Study : In a study involving various human cancer cell lines (HeLa, HL-60, AGS), the compound exhibited IC50 values ranging from 0.89 to 9.63 µg/mL. The highest activity was observed against the AGS cell line .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 1.25 |

| HL-60 | 3.50 |

| AGS | 0.89 |

- Antioxidant Properties : The compound also demonstrated antioxidant activity, effectively inhibiting DPPH and ABTS radicals, which is crucial for reducing oxidative stress in cells .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : All tested derivatives showed MIC values greater than 500 µg/mL against common bacterial strains, indicating limited antibacterial potency compared to other sulfonamides .

Antiviral Activity

Research has highlighted the antiviral properties of this compound against influenza viruses.

- Mechanism of Action : The compound inhibits viral entry and replication by reducing viral mRNA levels in infected cells. In a study using A549 lung epithelial cells infected with influenza virus, it was shown to have an IC50 value of approximately 16.79 nM .

- Case Study : The compound significantly decreased the expression of viral proteins and mRNA levels in primary human bronchial epithelial cells infected with influenza virus, indicating its potential as an antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.